N-(5-phenyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
N-(5-phenyl-1,2-oxazol-3-yl)acetamide: is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a phenyl group attached to the isoxazole ring, which is further connected to an acetamide group. It has a molecular formula of C11H10N2O2 and a molecular weight of 202.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the cyclization of appropriate precursors. One common method is the reaction of acetophenone with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to form the isoxazole ring. The final step involves the acylation of the isoxazole with acetic anhydride to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization and acylation steps .
Chemical Reactions Analysis
Types of Reactions: N-(5-phenyl-1,2-oxazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro and halogenated derivatives.
Scientific Research Applications
N-(5-phenyl-1,2-oxazol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemical products, including dyes and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit the synthesis of bacterial cell walls, leading to antimicrobial effects. The exact pathways and molecular targets vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
- N-(4-Phenyl-3-isoxazolyl)acetamide
- N-(5-Methyl-3-isoxazolyl)acetamide
- N-(3-Phenyl-5-isoxazolyl)methylacetamide
Comparison: N-(5-phenyl-1,2-oxazol-3-yl)acetamide is unique due to its specific substitution pattern on the isoxazole ring. This substitution pattern influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for specific research applications .
Properties
CAS No. |
13273-63-7 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-(5-phenyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C11H10N2O2/c1-8(14)12-11-7-10(15-13-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |
InChI Key |
CDZCQHBMPQSNIC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NOC(=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=NOC(=C1)C2=CC=CC=C2 |
Synonyms |
N-(5-Phenylisoxazol-3-yl)acetamide |
Origin of Product |
United States |
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